molecular formula C9H16ClN3O2 B1675051 Lomustine CAS No. 13010-47-4

Lomustine

Cat. No. B1675051
CAS RN: 13010-47-4
M. Wt: 233.69 g/mol
InChI Key: GQYIWUVLTXOXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lomustine is used alone or in combination with other medicines to treat brain tumors, Hodgkin’s disease, and other kinds of cancer . This medicine belongs to the group of medicines known as alkylating agents . Lomustine interferes with the growth of cancer cells, which are eventually destroyed .


Synthesis Analysis

The flow synthesis of lomustine, an anti-cancer active pharmaceutical ingredient (API), in two flow reactors (carbamylation + nitrosation stages) was recently demonstrated . The study postulated kinetic rate laws based on proposed reaction mechanisms presented for this API synthesis .


Molecular Structure Analysis

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity .


Chemical Reactions Analysis

Lomustine disintegrates to produce reactive intermediates that serve as classic alkylating agents in the body . Also, HOMO – LUMO energies were calculated to predict the more reactive molecule; the calculations included ionization potential, electron affinity, electronegativity, dipole moment properties, chemical hardness, and chemical softness .


Physical And Chemical Properties Analysis

The characterization of lomustine drugs was indicated by quantum chemical measurements . Some parameters such as bond length, bond angle, and dihedral angle were calculated . Also, HOMO – LUMO energies were calculated to predict the more reactive molecule .

Scientific Research Applications

High-Grade Gliomas and Glioblastoma

Lomustine has been acknowledged for its role in the standard treatment regimen for high-grade gliomas, demonstrating efficacy in combination with other chemotherapy agents and radiation. The addition of chemotherapy, such as procarbazine, lomustine, and vincristine (PCV), to radiation in newly diagnosed 1p/19q codeleted anaplastic oligodendrogliomas has significantly improved overall survival. Furthermore, lomustine's effectiveness is also noted in combination with temozolomide for glioblastoma, underlining its critical role in enhancing patient outcomes in these aggressive brain tumors (Nayak & Reardon, 2017).

Combination Therapies

Research has explored the efficacy of combining lomustine with other targeted therapies, such as bevacizumab, in patients with high-grade gliomas. This approach aims to improve progression-free survival and overall patient response. Studies comparing lomustine in combination with other therapies versus lomustine alone have highlighted the potential for enhanced treatment efficacy through strategic drug combinations, although the impact on overall survival remains a critical area of investigation (Ahluwalia, 2011).

Molecular Insights and Classification

Advancements in molecular understanding and subclassifications of gliomas have underscored the importance of targeted therapies. Lomustine's role in treatment regimens, especially in light of the World Health Organization's updated classification of gliomas, emphasizes the need for personalized medicine approaches. The recognition of molecular subtypes and biomarkers has paved the way for more tailored therapeutic strategies, with lomustine being a key component in the treatment of specific glioma subclasses (Chen et al., 2017).

Safety And Hazards

Lomustine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Future Directions

There is ever-increasing interest in immunotherapy (immune checkpoint molecule, tumor associated macrophage, dendritic cell vaccine, CAR-T), tumor microenvironment, and combination of several efficacious methods . With many targeted therapy options emerging, biomarkers guiding the prescription of a particular targeted therapy are also attractive .

properties

IUPAC Name

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYIWUVLTXOXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023222
Record name Lomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lomustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L
Record name Lomustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOMUSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lomustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins., Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis.
Record name Lomustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOMUSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lomustine

Color/Form

Solid, Yellow powder

CAS RN

13010-47-4
Record name Lomustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13010-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomustine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lomustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lomustine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lomustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lomustine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOMUSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lomustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88-90 °C, 90 °C, 88 - 90 °C
Record name Lomustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOMUSTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lomustine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomustine
Reactant of Route 2
Lomustine
Reactant of Route 3
Reactant of Route 3
Lomustine
Reactant of Route 4
Reactant of Route 4
Lomustine
Reactant of Route 5
Reactant of Route 5
Lomustine
Reactant of Route 6
Reactant of Route 6
Lomustine

Citations

For This Compound
29,100
Citations
RB Weiss, BF Issell - Cancer treatment reviews, 1982 - Elsevier
Carmustine or B~-~ U (BicNU R, Bristol Laboratori~, Syracuse, New York) was in~ oduced into clinical trials in the United States in 1964 and was approved by the US Food and Drug …
Number of citations: 136 www.sciencedirect.com
W Wick, T Gorlia, M Bendszus… - … England Journal of …, 2017 - Mass Medical Soc
… overall survival than lomustine alone among patients at first progression of glioblastoma. … lomustine plus bevacizumab did not confer a survival advantage over treatment with lomustine …
Number of citations: 815 www.nejm.org
FYF Lee, P Workman, JT Roberts… - Cancer chemotherapy and …, 1985 - Springer
The plasma pharmacokinetics of orally administered CCNU (130 mg/m 2 ) were studied in four patients using reversed-phase high-performance liquid chromatography (HPLC) analysis…
Number of citations: 50 link.springer.com
KM Rassnick, AS Moore, LE Williams… - Journal of Veterinary …, 1999 - Wiley Online Library
The efficacy and toxicity of CCNU (1‐[2‐chloroethyl]3‐cyclohexyl‐l‐nitrosurea) were evaluated in 23 dogs with measurable mast cell tumors (MCT). Twenty‐two dogs had cutaneous …
Number of citations: 211 onlinelibrary.wiley.com
M Weller, E Le Rhun - Cancer treatment reviews, 2020 - Elsevier
… trials, lomustine … lomustine in the treatment of diffuse gliomas of adulthood in various settings. The most compelling data for lomustine stem from three randomized trials when lomustine …
Number of citations: 141 www.sciencedirect.com
G Lombardi, GL De Salvo, AA Brandes, M Eoli… - The Lancet …, 2019 - thelancet.com
… lomustine group. Overall survival was significantly improved in the regorafenib group compared with the lomustine … months (4·7–7·3) in the lomustine group (hazard ratio 0·50, 95% CI 0·…
Number of citations: 251 www.thelancet.com
W Taal, HM Oosterkamp, AME Walenkamp… - The lancet …, 2014 - thelancet.com
… ) in the bevacizumab and lomustine 110 mg/m 2 group, and 63% (49–75) for the combined bevacizumab and lomustine groups. After the reduction in lomustine dose in the combination …
Number of citations: 792 www.thelancet.com
AA Brandes, AF Carpentier, S Kesari… - Neuro …, 2016 - academic.oup.com
… lomustine. There was no difference in OS for patients treated with galunisertib + lomustine compared with placebo + lomustine [… galunisertib (monotherapy or with lomustine); OS ranged …
Number of citations: 215 academic.oup.com
AS Moore, CA London, CA Wood… - Journal of Veterinary …, 1999 - Wiley Online Library
Forty‐three dogs with lymphoma that had relapsed or had failed to achieve complete remission to previous chemotherapy were treated with lomustine (1‐(2‐chloroethyl)‐3‐cyclohexyl‐l…
Number of citations: 177 onlinelibrary.wiley.com
AB Lassman, K Hoang-Xuan, MYC Polley… - Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
Clinical trials frequently include multiple end points that mature at different times. The initial report, typically based on the basis of the primary end point, may be published when key …
Number of citations: 21 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.